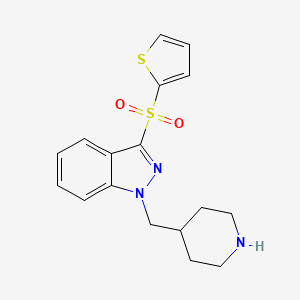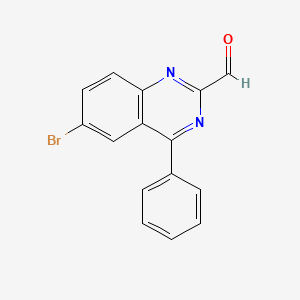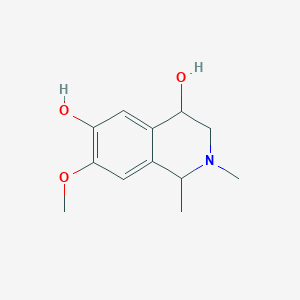![molecular formula C16H20N2O6 B12516385 4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) CAS No. 675617-33-1](/img/structure/B12516385.png)
4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an ethane-1,2-diylbis(azanediylmethylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) typically involves the reaction of ethane-1,2-diamine with benzene-1,2,3-triol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its antioxidant properties allow it to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2-diol): Similar structure but lacks one hydroxyl group on each benzene ring.
4,4’-[Propane-1,3-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol): Similar structure but with a propane bridge instead of an ethane bridge.
Uniqueness
4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) is unique due to its specific arrangement of functional groups and its ability to form stable complexes with metal ions. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
CAS No. |
675617-33-1 |
|---|---|
Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
4-[[2-[(2,3,4-trihydroxyphenyl)methylamino]ethylamino]methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C16H20N2O6/c19-11-3-1-9(13(21)15(11)23)7-17-5-6-18-8-10-2-4-12(20)16(24)14(10)22/h1-4,17-24H,5-8H2 |
InChI Key |
GRVVFAIDMOIPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CNCCNCC2=C(C(=C(C=C2)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)

![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)


![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)



